

# Validating IAG933's On-Target Effects: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | IAG933    |           |  |  |
| Cat. No.:            | B10862049 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **IAG933**, a potent and selective small-molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, with alternative therapeutic strategies. We detail how CRISPR/Cas9 gene-editing technology can be employed to unequivocally validate the on-target effects of **IAG933** and present supporting preclinical data for a thorough comparative analysis.

### Introduction to IAG933 and the Hippo Pathway

IAG933 is an investigational drug that targets the interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors.[1][2][3] This interaction is the final and critical step in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[4] Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2 or LATS1/2, leads to constitutive activation of YAP/TAZ.[1][4][5] Once activated, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth and survival.[4] IAG933 directly disrupts the YAP/TAZ-TEAD interface, thereby inhibiting downstream oncogenic signaling.[2][3][6]

## On-Target Validation Strategy: CRISPR/Cas9-Mediated Knockout



To confirm that the anti-proliferative effects of **IAG933** are a direct result of inhibiting the YAP/TAZ-TEAD interaction, a CRISPR/Cas9-based target validation strategy is essential. The core principle is to compare the phenotype induced by **IAG933** treatment with the phenotype resulting from the genetic knockout of the drug's target. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.

The logical workflow for this validation involves genetically ablating the TEAD transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) in a cancer cell line known to be sensitive to **IAG933**. The phenotypic consequences of TEAD knockout are then compared to the effects of **IAG933** treatment in the parental (wild-type) cell line.



Click to download full resolution via product page

Figure 1: CRISPR/Cas9 validation workflow.





## **Comparative Performance Data**

The following tables summarize the preclinical performance of **IAG933** and provide a comparison with other known TEAD inhibitors.

Table 1: In Vitro Activity of IAG933 and Comparators

| Compound   | Target               | Mechanism of Action                | Cell Line                      | IC50 (nM)                      | Reference |
|------------|----------------------|------------------------------------|--------------------------------|--------------------------------|-----------|
| IAG933     | YAP/TAZ-<br>TEAD PPI | Direct<br>Disruptor                | MSTO-211H                      | 11 - 26                        | [2][7]    |
| IAG933     | YAP/TAZ-<br>TEAD PPI | Direct<br>Disruptor                | NCI-H226                       | 11 - 26                        | [2]       |
| VT3989     | TEAD                 | Palmitoylatio<br>n Inhibitor       | Mesotheliom<br>a cells         | N/A (ORR 26-<br>32% in clinic) | [8]       |
| IK-930     | TEAD1                | Palmitoylatio<br>n Inhibitor       | Hippo-altered models           | N/A                            | [9]       |
| BPI-460372 | TEAD                 | Palmitoylatio<br>n Inhibitor       | NF2-deficient cells            | N/A                            | [10]      |
| GNE-7883   | TEAD                 | Allosteric<br>Inhibitor            | YAP/TAZ-<br>dependent<br>cells | N/A                            | [11]      |
| K-975      | TEAD                 | Palmitoylatio<br>n Inhibitor       | NF2 KO PC-9<br>(reporter)      | N/A                            | [12]      |
| MYF-03-69  | TEAD                 | Covalent Palmitoylatio n Inhibitor | 94T778,<br>SKHEP-1,<br>HuCCT1  | Nanomolar<br>range             | [13]      |

Table 2: In Vivo Activity of IAG933



| Model                       | Dosing                    | Effect                                            | Reference |
|-----------------------------|---------------------------|---------------------------------------------------|-----------|
| MSTO-211H<br>Xenograft      | Daily oral administration | Complete tumor regression at well-tolerated doses | [14][15]  |
| Orthotopic<br>Mesothelioma  | Daily oral administration | Significant anti-tumor efficacy                   | [15]      |
| NF2 loss-of-function models | Daily oral administration | Robust anti-tumor efficacy                        | [14][15]  |
| TAZ-fusion models           | Daily oral administration | Robust anti-tumor efficacy                        | [14]      |

## Experimental Protocols CRISPR/Cas9-Mediated Knockout of TEAD Genes

- gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting early exons of each TEAD gene (TEAD1, TEAD2, TEAD3, and TEAD4) to induce frameshift mutations. Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
- Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus and select for transduced cells using the appropriate antibiotic.
- Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution. Validate gene
  knockout in individual clones by Sanger sequencing of the target locus and Western blotting
  to confirm the absence of the TEAD protein.

#### **Cell Viability Assay**

- Cell Seeding: Seed both the parental (wild-type) and TEAD knockout cell lines in 96-well plates at a predetermined optimal density.
- Treatment: Treat the parental cells with a dose range of IAG933. Use a vehicle control (e.g., DMSO) for both parental and knockout cells.



- Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).
- Viability Measurement: Measure cell viability using a commercially available luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.
- Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. Compare
  the dose-response curve of IAG933 in parental cells to the viability of the TEAD knockout
  cells. A significant reduction in viability in the knockout cells that phenocopies the effect of
  IAG933 in the parental cells validates the on-target effect.

#### **Gene Expression Analysis (RT-qPCR)**

- Cell Treatment and Lysis: Treat parental cells with IAG933 at a concentration that induces a significant anti-proliferative effect. Culture TEAD knockout cells in parallel. Lyse the cells and extract total RNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
- Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using primers for known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1). Use a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Calculate the relative expression of target genes in IAG933-treated and TEAD
  knockout cells compared to the vehicle-treated parental cells. A similar downregulation of
  target genes in both conditions provides further evidence of on-target activity.

## **Signaling Pathway and Mechanism of Action**

The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In a simplified view, when the Hippo pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ enter the nucleus, bind to TEAD transcription factors, and activate gene expression programs



that promote cell proliferation and inhibit apoptosis. **IAG933** acts at the final step of this pathway, directly blocking the critical interaction between YAP/TAZ and TEAD.



Click to download full resolution via product page

Figure 2: IAG933 mechanism in the Hippo pathway.

#### Conclusion



The use of CRISPR/Cas9 to generate TEAD knockout cell lines provides a robust and specific method for validating the on-target effects of IAG933. By demonstrating a high concordance between the phenotypic and transcriptomic changes induced by IAG933 and those observed in TEAD-deficient cells, researchers can confidently attribute the compound's activity to the direct inhibition of the YAP/TAZ-TEAD interaction. This guide provides the foundational framework and comparative data necessary for researchers to design and interpret such validation studies, ultimately contributing to a more thorough understanding of IAG933's therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 2. trial.medpath.com [trial.medpath.com]
- 3. protocols.io [protocols.io]
- 4. CRISPR approaches to small molecule target identification PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assay (related to Supplementary Figure 2D) [bio-protocol.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting TEAD-ious resistance PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]



- 14. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors OAK Open Access Archive [oak.novartis.com]
- 15. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Validating IAG933's On-Target Effects: A Comparative Guide Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862049#validating-iag933-s-on-target-effects-using-crispr-cas9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com